molecular formula C37H36N2O7 B11643930 11-(3,4-dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,4-dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11643930
M. Wt: 620.7 g/mol
InChI Key: VUUKKIBGXQADFA-UHFFFAOYSA-N
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Description

11-(3,4-Dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dibenzo[b,e][1,4]diazepin-1-one core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-diamines and diketones under acidic or basic conditions.

    Substitution Reactions:

    Carbonylation: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the dibenzo[b,e][1,4]diazepin-1-one core is known for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Research into this compound could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drug candidates. Their ability to interact with various biological targets makes them promising for the treatment of diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 11-(3,4-dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    11-(3,4-Dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: This compound itself.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A related compound with a triazole ring.

    5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Another derivative with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C37H36N2O7

Molecular Weight

620.7 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9-phenyl-5-(3,4,5-trimethoxybenzoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C37H36N2O7/c1-42-30-16-15-23(19-31(30)43-2)35-34-27(17-24(18-29(34)40)22-11-7-6-8-12-22)38-26-13-9-10-14-28(26)39(35)37(41)25-20-32(44-3)36(46-5)33(21-25)45-4/h6-16,19-21,24,35,38H,17-18H2,1-5H3

InChI Key

VUUKKIBGXQADFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC(=C(C(=C6)OC)OC)OC)OC

Origin of Product

United States

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